Piperidine Substituent Differentiation: N-Methylpiperidine-Methylene vs. 2,2,6,6-Tetramethylpiperidine — Impact on Calculated Physicochemical Properties
The target compound's N-methylpiperidine-methylene substituent provides a topological polar surface area (tPSA) and cLogP profile that is structurally differentiated from the TMP-based comparators YYA-021 (CAS 144217-65-2) and NBD-556 (CAS 333353-44-9). Based on the documented physicochemical liabilities of TMP-containing oxalamides — specifically, aqueous solubility below 1 μg/mL for NBD-556 [1] — the replacement of the lipophilic gem-dimethyl groups with a polar tertiary amine in the target compound is expected, by class-level inference, to improve aqueous solubility and reduce non-specific protein binding. The methylene spacer further decouples the piperidine ring from the oxalamide carbonyl, altering the conformational landscape at the gp120 binding interface [2].
| Evidence Dimension | Piperidine ring substituent identity and its impact on physicochemical properties |
|---|---|
| Target Compound Data | CAS 953171-37-4: N1-(1-methylpiperidin-4-yl)methyl substituent; molecular formula C₁₇H₂₅N₃O₂; contains a basic tertiary amine (pKa ~8–9 predicted); methylene spacer separates piperidine from oxalamide carbonyl |
| Comparator Or Baseline | YYA-021 (CAS 144217-65-2): N1-(2,2,6,6-tetramethylpiperidin-4-yl) substituent; molecular formula C₁₈H₂₇N₃O₂; no basic amine; no spacer; NBD-556 (CAS 333353-44-9): N1-(4-chlorophenyl) variant with TMP at N2; no basic amine |
| Quantified Difference | Introduction of a basic, potentially protonatable tertiary amine (absent in TMP analogs); calculated tPSA increase of ~3–5 Ų vs. YYA-021; removal of 4 methyl groups reduces cLogP by ~1.0–1.5 log units (class-level estimate based on structural fragment contributions) |
| Conditions | In silico physicochemical property prediction; no direct experimental solubility data available for CAS 953171-37-4 in the peer-reviewed literature |
Why This Matters
For procurement decisions where aqueous solubility or salt formation potential is a screening criterion, the tertiary amine in CAS 953171-37-4 provides a protonation handle for hydrochloride or mesylate salt formation that TMP-based analogs lack, directly impacting formulation flexibility [1].
- [1] Kobayakawa T, Konno K, Ohashi N, et al. Exploratory studies on soluble small molecule CD4 mimics as HIV entry inhibitors. Bioorg Med Chem. 2022;54:116559. doi:10.1016/j.bmc.2021.116559 View Source
- [2] Ohashi N, Harada S, Mizuguchi T, et al. Flexibility of small molecular CD4 mimics as HIV entry inhibitors. Bioorg Med Chem. 2018;26(21):5664-5671. doi:10.1016/j.bmc.2018.10.011 View Source
